molecular formula C7H14ClNO B1317448 (R)-3-Quinuclidinol hydrochloride CAS No. 42437-96-7

(R)-3-Quinuclidinol hydrochloride

Cat. No.: B1317448
CAS No.: 42437-96-7
M. Wt: 163.64 g/mol
InChI Key: OYEJRVVBERZWPD-FJXQXJEOSA-N
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Description

®-3-Quinuclidinol hydrochloride is a chiral compound that belongs to the class of quinuclidine derivatives. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a bicyclic amine framework, making it an interesting subject for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Quinuclidinol hydrochloride typically involves the reduction of quinuclidinone. One common method is the catalytic hydrogenation of quinuclidinone using a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of ®-3-Quinuclidinol hydrochloride often employs large-scale catalytic hydrogenation processes. The use of efficient chiral catalysts and optimized reaction conditions ensures high yield and enantiomeric purity. The final product is then purified through crystallization and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

®-3-Quinuclidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinuclidinone.

    Reduction: It can be reduced to form quinuclidine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other chiral catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinuclidinone

    Reduction: Quinuclidine

    Substitution: Various substituted quinuclidinol derivatives

Scientific Research Applications

®-3-Quinuclidinol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Quinuclidinol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: A related compound with a similar bicyclic structure but lacking the hydroxyl group.

    Quinuclidinone: The oxidized form of quinuclidinol.

    Quinuclidine derivatives: Various derivatives with different functional groups attached to the quinuclidine framework.

Uniqueness

®-3-Quinuclidinol hydrochloride is unique due to its chiral nature and the presence of the hydroxyl group, which allows for specific interactions with molecular targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEJRVVBERZWPD-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584193
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42437-96-7
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-quinuclidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 0.09 g (56.25 mmol) 3-quinuclidinone and 4.15 g (18.75 mmol) Phe-O-t-Bu in 50 ml methanol was added over a 12 hour period a solution of 2.95 g (46.9 mmol) sodium cyanoborohydride in 13 ml methanol. After stirring for an additional 8 hours, 5.78 g (50.0 mmol) pyridine hydrochloride was added and after 11/2 hours stirring, sodium chloride was removed by filtration. The filtrate was concentrated to a foam which was treated with 15 ml methanol and 50 ml ethyl acetate to give a slurry of the byproduct 3-hydroxy quinuclidine hydrochloride (74% of excess) which was removed by filtration. The filtrate was concentrate to an oil and charged with 10 ml methanol to a 5×200 cm column of LH-20 and eluted with methanol. The product fraction contained 6.54 g of a mixture of diastereomers in a 55:45 ratio as established by HPLC.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Quinuclidinol hydrochloride
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Customer
Q & A

Q1: How does (R)-3-Quinuclidinol hydrochloride interact with acetylcholinesterase and what are the downstream effects?

A1: this compound acts as an inhibitor of the enzyme acetylcholinesterase []. This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound could potentially lead to an increase in acetylcholine levels. This increase can have various downstream effects, depending on the location and extent of the inhibition.

Q2: Does the stereochemistry of 3-Quinuclidinol hydrochloride affect its interaction with acetylcholinesterase?

A2: Yes, research suggests that the active site of acetylcholinesterase exhibits stereospecificity towards this compound []. The study found that this compound was a more potent inhibitor of the enzyme compared to its racemic mixture or the (S)-enantiomer. This indicates that the spatial arrangement of atoms in this compound is more favorable for binding to the enzyme's active site.

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